4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol
Description
4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol is an organic compound that features a phenolic structure with a methoxy group and a t-butylsulfamoyl group attached to the aromatic ring
Properties
IUPAC Name |
N-tert-butyl-3-(4-hydroxy-3-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-17(2,3)18-23(20,21)14-7-5-6-12(10-14)13-8-9-15(19)16(11-13)22-4/h5-11,18-19H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQKKCQYZXHYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and 3-t-butylsulfamoylbenzene.
Coupling Reaction: A coupling reaction is performed to attach the 3-t-butylsulfamoyl group to the 2-methoxyphenol.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete coupling.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions: 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The methoxy and t-butylsulfamoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydroquinones or other reduced phenolic derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting oxidative stress-related diseases.
Material Science: It can be incorporated into polymers or coatings to enhance their antioxidant properties.
Biological Studies: The compound’s antioxidant properties make it useful in studies related to cellular oxidative stress and related pathways.
Mechanism of Action
The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol primarily involves its antioxidant activity. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The t-butylsulfamoyl group may enhance the compound’s stability and solubility, facilitating its interaction with biological targets.
Comparison with Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar phenolic structure with antioxidant properties.
4-(3-t-Butylsulfamoylphenyl)-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol is unique due to the presence of both the methoxy and t-butylsulfamoyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s solubility, stability, and reactivity, making it suitable for various applications in medicinal chemistry and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
